2,6-Dimethyl-1H-indole 3-methylbenzoate
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Overview
Description
2,6-Dimethyl-1H-indole 3-methylbenzoate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1H-indole 3-methylbenzoate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For 2,6-Dimethyl-1H-indole, the starting materials would include 2,6-dimethylphenylhydrazine and an appropriate ketone or aldehyde .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography might be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1H-indole 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2,6-Dimethyl-1H-indole 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1H-indole 3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole: Lacks the additional methyl group at the 6-position and the methylbenzoate group.
3-Methylindole: Similar indole core but different substitution pattern.
Indole-3-carboxylate: Contains a carboxylate group instead of a methylbenzoate group.
Uniqueness
2,6-Dimethyl-1H-indole 3-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the methylbenzoate group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2,6-dimethyl-1H-indole;3-methylbenzoic acid |
InChI |
InChI=1S/C10H11N.C8H8O2/c1-7-3-4-9-6-8(2)11-10(9)5-7;1-6-3-2-4-7(5-6)8(9)10/h3-6,11H,1-2H3;2-5H,1H3,(H,9,10) |
InChI Key |
AXPJNUPLVVFLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)O.CC1=CC2=C(C=C1)C=C(N2)C |
Origin of Product |
United States |
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